3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Overview
Description
“3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione” is a chemical compound with the empirical formula C9H8N2O2 . It has a molecular weight of 176.17 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of the compound is O=C1CNC(=O)c2ccccc2N1
. The InChI representation is 1S/C9H8N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,13)(H,11,12)
.
Physical And Chemical Properties Analysis
The compound is solid in form . It has an empirical formula of C9H8N2O2 and a molecular weight of 176.17 .
Scientific Research Applications
Enantioselective Synthesis in Medicinal Chemistry
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives, specifically those derived from proline, have been found to be highly useful in medicinal chemistry due to their enantioselective synthesis properties. These compounds can be synthesized with high enantioselectivity, making them valuable in the creation of quaternary 1,4-benzodiazepine-2,5-diones, which are important scaffolds in drug development (Macquarrie-Hunter & Carlier, 2005).
Formation from Kynurenine Derivatives
Derivatives of DL-kynurenine can be converted into 3,4-dihydro-1H-1-benzazepine-2,5-diones through thermal cyclization. This process is significant for understanding peptide bond cleavage and offers insights into the formation of such compounds from amino acids (Rivett & Stewart, 1978).
Parallel Solid-Phase Synthesis
An efficient strategy for the parallel solid-phase synthesis of 4,5-dihydro-1H-1,4-benzodiazepine-2,3-diones has been described. This method is crucial for the development of these compounds on a larger scale, which is essential for further application in various fields of scientific research (Nefzi, Ong & Houghten, 2001).
Synthesis with Diverse Substitution
Enantioselective synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones has been achieved, highlighting the versatility of these compounds in accommodating a wide range of functional groups. This capability is significant for tailoring these compounds for specific applications (Carlier et al., 2006).
Role in Potential Endothelin Receptor Antagonists
1,4-Benzodiazepine-2,5-dione derivatives have been synthesized and evaluated for their potential as endothelin receptor antagonists. This application is particularly important in the context of cardiovascular diseases and could lead to the development of new therapeutic agents (Cheng et al., 2006).
Future Directions
properties
IUPAC Name |
3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHGGDCFQPMANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344936 | |
Record name | 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | |
CAS RN |
5118-94-5 | |
Record name | 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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